2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-9-7-13(8-10-14)16-18-19-17(22-16)23-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHHJZMKOWPQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
4-Methoxybenzoic acid is esterified using ethanol and sulfuric acid to yield ethyl 4-methoxybenzoate. Subsequent reflux with hydrazine hydrate (80–100°C, 4–6 h) produces 4-methoxybenzohydrazide.
Reaction Conditions
Cyclization with Carbon Disulfide
The hydrazide reacts with carbon disulfide (CS₂) in alkaline medium (KOH/ethanol) under reflux (6–8 h) to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The thiol tautomer is favored, as confirmed by IR absorption at 1250–1280 cm⁻¹ (C=S) and 1600–1620 cm⁻¹ (C=N).
Key Parameters
Thioether Linkage Formation
The sulfanyl group is introduced via nucleophilic substitution using α-halogenated ketones.
Phenacyl Bromide Preparation
1-Phenylethanone is brominated using bromine (Br₂) in acetic acid at 0–5°C to yield 2-bromo-1-phenylethanone.
Optimization Notes
Coupling Reaction
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol reacts with 2-bromo-1-phenylethanone in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as base.
Typical Protocol
-
Molar Ratio: 1:1.2 (thiol:bromo-ketone)
-
Base: 1.5 equivalents NaH
-
Workup: Precipitation in ice-water, recrystallization (ethanol:water = 3:1)
Mechanistic Insight
The thiolate ion (generated by NaH) attacks the electrophilic α-carbon of the bromo-ketone, displacing bromide via SN2.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 20–30 min) reduces reaction time for the coupling step, improving yields to 78–82%.
Solvent-Free Conditions
Ball milling 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-bromo-1-phenylethanone with K₂CO₃ (1:1.2:2 molar ratio) achieves 68% yield in 45 min.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC (C18 column, MeCN:H₂O = 70:30, 1 mL/min) shows ≥98% purity with retention time = 6.2 min.
Challenges and Optimization
Byproduct Formation
Over-alkylation at the oxadiazole nitrogen is mitigated by:
Scalability Issues
Industrial-scale synthesis employs continuous flow reactors for the coupling step, enhancing reproducibility (batch variance <2%).
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Solvent-Free |
|---|---|---|---|
| Reaction Time | 12–18 h | 20–30 min | 45 min |
| Yield | 65–72% | 78–82% | 68% |
| Purity | 95–98% | 97–99% | 93–95% |
| Energy Efficiency | Low | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H14N2O3S
- Molecular Weight : 314.37 g/mol
- CAS Number : 332921-97-8
The structure includes a 1,3,4-oxadiazole ring, which is known for its biological activity, and a sulfanyl group that enhances its reactivity and potential applications in pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The selectivity index (SI) values for these compounds were notably higher than those for standard chemotherapeutics like methotrexate .
| Compound | SI Value | Reference |
|---|---|---|
| 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone | >30 | |
| Methotrexate | 4.14 |
Antimicrobial Properties
Compounds similar to 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone have been evaluated for antimicrobial activity. The presence of the oxadiazole ring contributes to enhanced interaction with microbial cell membranes, leading to increased efficacy against pathogens. This property makes it a candidate for further development as an antimicrobial agent in clinical settings.
Material Science
The unique structural features of this compound allow it to be used in the development of new materials with specific optical or electronic properties. Research indicates that oxadiazole derivatives can be incorporated into polymers to enhance their thermal stability and mechanical strength. This application is crucial in the production of high-performance materials for electronics and coatings.
Case Study 1: Anticancer Activity Assessment
A recent study focused on synthesizing various oxadiazole derivatives, including 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone. The results showed that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than many existing treatments. Molecular docking studies suggested that it interacts effectively with key targets involved in cancer proliferation pathways .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that compounds with the sulfanyl group demonstrated superior activity compared to their non-sulfanyl counterparts. This suggests that the incorporation of sulfur into the structure can enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration capabilities .
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-phenylethanone
- Core Structure : 1,2,4-Triazole (vs. 1,3,4-oxadiazole in the target compound).
- Substituents :
- 4-(Phenylsulfonyl)phenyl at the 5-position.
- 2,4-Difluorophenyl at the 4-position.
- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
- Synthesis : Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors, requiring 10 hours of reaction time .
2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-phenylethanone
- Core Structure : 1,2,4-Triazole.
- Substituents :
- 4-Chlorophenyl at the 5-position.
- 4-Methoxyphenyl at the 4-position.
- Key Differences :
- The chloro substituent increases electrophilicity compared to the methoxy group in the target compound.
- Dual aryl substitution (chloro and methoxy) may enhance steric bulk and alter binding affinity.
- Physicochemical Properties : Higher logP value predicted due to the chloro group, suggesting improved membrane permeability .
Analogues with 1,3,4-Oxadiazole Cores
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
- Core Structure : 1,3,4-Oxadiazole.
- Substituents :
- Indole-methyl group at the 5-position.
- Acetamide-linked sulfanyl group.
- Biological Activity :
- Key Differences: The acetamide side chain and indole substituent confer distinct hydrogen-bonding capabilities, unlike the phenylethanone group in the target compound.
4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)
- Core Structure : 1,3,4-Oxadiazole.
- Substituents :
- 4-Methoxyphenylmethyl at the 5-position.
- Sulfamoylbenzamide at the 2-position.
Comparative Analysis Tables
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
- Electronic Effects : The electron-withdrawing oxadiazole core in the target compound may enhance metabolic stability compared to triazole analogues, which are more electron-rich .
Biological Activity
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone (CAS No. 459845-46-6) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone is with a molecular weight of approximately 314.37 g/mol. The structure features a phenyl group, a methoxy-substituted phenyl group, and a 1,3,4-oxadiazole moiety linked by a sulfur atom.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole nucleus exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. The presence of the methoxy group in 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone enhances its antimicrobial efficacy compared to similar compounds lacking this substitution .
Anti-inflammatory Properties
In addition to antimicrobial activity, oxadiazole derivatives have been investigated for their anti-inflammatory effects. The compound has been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases. Preliminary studies indicate that 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone exhibits significant antioxidant activity .
Case Studies and Research Findings
-
Antimicrobial Screening :
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics . -
Anti-inflammatory Mechanisms :
In an experimental model of inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. Results showed a marked reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory properties . -
Oxidative Stress Protection :
Research involving cell cultures exposed to oxidative stress revealed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests its potential as a protective agent against oxidative damage .
Summary Table of Biological Activities
Q & A
Q. Q1. What are the critical steps and optimization strategies for synthesizing 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone?
Answer: The synthesis involves three key stages:
Formation of the oxadiazole core : Reacting hydrazide derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form the 1,3,4-oxadiazole-2-thiol intermediate .
Thioether linkage : Coupling the oxadiazole-thiol with phenacyl bromide derivatives using potassium carbonate in acetone at room temperature for 12 hours. Stirring efficiency and solvent choice (e.g., acetone) significantly impact yield .
Purification : Recrystallization from ethanol is critical for obtaining high-purity products (>95%). Monitoring reaction completion via TLC ensures minimal byproducts .
Q. Optimization Tips :
- Use molar ratios of 1:1 for thiol and phenacyl bromide to avoid excess reagent contamination.
- Adjust recrystallization solvents (e.g., ethanol vs. methanol) based on solubility profiles .
Q. Q2. How should researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
- 1H/13C-NMR : Key signals include the methoxy singlet (~δ 3.67 ppm), piperazinyl CH2 protons (δ 2.55–2.99 ppm), and aromatic protons (δ 6.78–8.06 ppm). Discrepancies in integration ratios may indicate incomplete substitution .
- ESI-MS : The [M+H]+ peak at m/z 425.1649 confirms molecular weight. Deviations >0.005 Da suggest isotopic impurities or adducts .
- Melting Point : Consistency with literature values (e.g., 102.9–104.8°C) validates purity. Variations >2°C require re-crystallization .
Advanced Research Questions
Q. Q3. How can contradictions in biological activity data (e.g., anticancer vs. antioxidant efficacy) be resolved for this compound?
Answer:
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify IC50 values. For example, compound analogs showed 68.89% growth inhibition in CCRF-CEM cells but required higher doses for antioxidant effects (IC50 = 15.14 µM) .
- Mechanistic Studies : Use ROS assays (e.g., DCFH-DA) to differentiate antioxidant activity from cytotoxic effects. Contradictions may arise due to cell-line-specific redox environments .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
Q. Q4. What computational strategies predict the compound’s reactivity and off-target interactions (e.g., hERG channel binding)?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., hERG channel). The methoxyphenyl group’s electron density may influence π-π stacking in hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro derivatives) with activity. Lipophilicity (logP) >3.5 often correlates with hERG binding; adjust via polar groups (e.g., hydroxyl) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions .
Q. Q5. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
Answer:
- Substituent Screening : Replace the phenyl group with fluorophenyl (as in 4b, m/z 443.1539) to improve membrane permeability. 4-Fluorophenyl analogs showed 89.1% yield and higher anticancer activity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity (oral LD50 >500 mg/kg) while maintaining efficacy .
- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated metabolites. Blocking vulnerable sites (e.g., sulfur atoms) with methyl groups can enhance metabolic stability .
Q. Q6. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
Answer:
- Single-Crystal XRD : Employ SHELX software for refinement. Key parameters include R-factor (<0.06) and data-to-parameter ratio (>15). For example, SHELXL refined thiadiazole derivatives with R = 0.057 .
- Powder XRD : Match experimental patterns with simulated data (e.g., Mercury CSD) to detect polymorphs. Anisotropic displacement parameters clarify thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) to explain packing efficiency and stability .
Q. Q7. How should researchers address discrepancies in spectroscopic data across studies?
Answer:
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4c, δ 192.87 ppm for carbonyl) to identify solvent-induced shifts (DMSO vs. CDCl3) .
- High-Resolution MS : Use FT-ICR or Orbitrap instruments to resolve isotopic clusters (e.g., 34S vs. 32S) that cause m/z ambiguities .
- Dynamic NMR : For rotameric equilibria (e.g., thioether linkage), acquire spectra at variable temperatures (25–60°C) to "freeze" conformers and assign peaks accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
